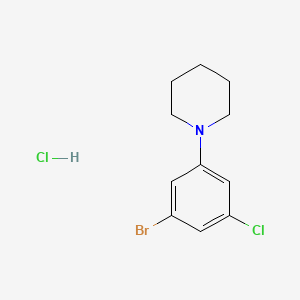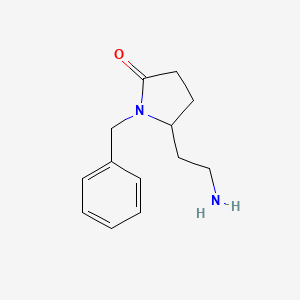
1-Methyl-2-(2-oxazolyl)-1H-BenziMidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole is a heterocyclic compound that features both benzimidazole and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-bromoacetophenone, followed by cyclization with formamide to yield the desired compound. The reaction conditions often require elevated temperatures and the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzimidazole
- 2-Oxazolylbenzimidazole
- 1-Methylbenzimidazole
Uniqueness
1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole is unique due to the presence of both oxazole and benzimidazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
1283595-65-2 |
|---|---|
Formule moléculaire |
C11H9N3O |
Poids moléculaire |
199.213 |
Nom IUPAC |
2-(1-methylbenzimidazol-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C11H9N3O/c1-14-9-5-3-2-4-8(9)13-10(14)11-12-6-7-15-11/h2-7H,1H3 |
Clé InChI |
QHOBCWVXOPOXGG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1C3=NC=CO3 |
Synonymes |
1-Methyl-2-(2-oxazolyl)-1H-BenziMidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride](/img/structure/B572083.png)




